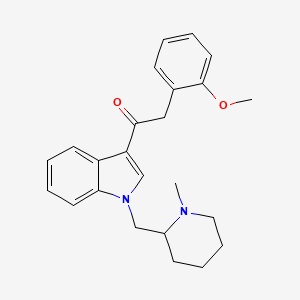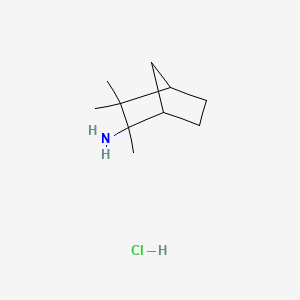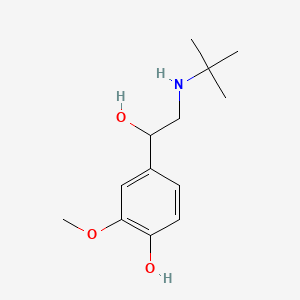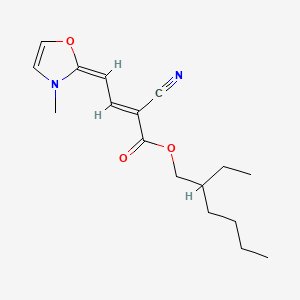
ドクソフィリン-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doxofylline-d4 is a deuterated derivative of doxofylline, a methylxanthine derivative with a dioxolane group at position 7. Doxofylline is primarily used as a bronchodilator in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease. The deuterated form, Doxofylline-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of doxofylline due to the presence of deuterium atoms which can provide more detailed insights.
科学的研究の応用
Doxofylline-d4 is widely used in scientific research due to its unique properties:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of doxofylline in the body.
Metabolic Pathways: Researchers use Doxofylline-d4 to investigate the metabolic pathways and identify metabolites.
Drug Interactions: It helps in studying the interactions of doxofylline with other drugs.
Biological Studies: Doxofylline-d4 is used in various biological studies to understand its effects on different biological systems.
Industrial Applications: It is used in the development of new formulations and drug delivery systems.
作用機序
Target of Action
Doxofylline-d4, a derivative of theophylline, primarily targets phosphodiesterase enzymes . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger in many biological processes .
Mode of Action
Doxofylline-d4 exerts its therapeutic effects by inhibiting the activity of phosphodiesterase enzymes . This inhibition leads to an increase in the levels of cAMP within cells . Elevated cAMP levels promote the relaxation of bronchial smooth muscle, leading to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by Doxofylline-d4 is the cAMP pathway . By inhibiting phosphodiesterase enzymes, Doxofylline-d4 prevents the breakdown of cAMP, leading to its accumulation within cells . This accumulation results in the relaxation of bronchial smooth muscle and bronchodilation . In addition, Doxofylline-d4 has been shown to inhibit the TGF-β/Smad signaling pathway, which plays a role in the activation of hepatic stellate cells .
Pharmacokinetics
Doxofylline-d4 is rapidly absorbed and metabolized in the liver when administered orally . It is distributed throughout the body, including the brain, although in much lower amounts than those absorbed .
Result of Action
The primary result of Doxofylline-d4’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect is beneficial in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, Doxofylline-d4 has been shown to attenuate hepatocellular injury and downregulate the expression of hepatic stellate cell activation markers .
Action Environment
The action of Doxofylline-d4 can be influenced by various environmental factors. For instance, concomitant treatment with certain other medications (including allopurinol, H2 receptor antagonists, lincosamide antibiotics, macrolide antibiotics, and propranolol) can decrease the hepatic clearance of Doxofylline-d4, which can result in increased serum levels of the drug . Therefore, the patient’s medication regimen can significantly impact the efficacy and stability of Doxofylline-d4.
生化学分析
Biochemical Properties
Doxofylline-d4 primarily exerts its effects through inhibiting the activities of the phosphodiesterase (PDE) enzyme . Unlike other xanthine derivatives, Doxofylline-d4 does not significantly bind to adenosine alpha-1 or alpha-2 receptors and lacks stimulating effects .
Cellular Effects
Doxofylline-d4 has been shown to improve ventilation and air exchange during mechanical ventilation in rats with COPD, reduce the inflammatory response and oxidative stress, and mitigate the degree of pulmonary tissue injury .
Molecular Mechanism
The main mechanism of action of Doxofylline-d4 is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation .
Temporal Effects in Laboratory Settings
In a long-term study of Doxofylline-d4 in the treatment of asthma, it was found to significantly improve the change from baseline in FEV1 over a period of 24 months .
Dosage Effects in Animal Models
In animal models, Doxofylline-d4 has shown to be effective at a dosage of 50 mg/kg . The oral LD50 in rat and mouse are 965 mg/kg and 841 mg/kg, respectively .
Metabolic Pathways
Doxofylline-d4 is thought to undergo hepatic metabolism which accounts for 90% of total drug clearance .
Transport and Distribution
Doxofylline-d4 demonstrates a short distribution phase following intravenous administration of 100 mg given in adults with chronic bronchitis . As methylxanthines are distributed to all body compartments, Doxofylline-d4 may be detected in breast milk and placenta .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxofylline-d4 involves the deuteration of doxofylline. The general synthetic route includes the following steps:
Starting Materials: Anhydrous theophylline and bromoacetaldehyde ethylene acetal.
Reaction: Theophylline is reacted with bromoacetaldehyde ethylene acetal in the presence of a base to form doxofylline.
Deuteration: The doxofylline is then subjected to deuteration using deuterium oxide (D2O) or other deuterated reagents to replace the hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of Doxofylline-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of theophylline and bromoacetaldehyde ethylene acetal are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Deuteration: The purified doxofylline is then deuterated using industrial-scale deuteration methods to produce Doxofylline-d4.
化学反応の分析
Types of Reactions
Doxofylline-d4 undergoes various chemical reactions, including:
Oxidation: Doxofylline-d4 can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
類似化合物との比較
Similar Compounds
Theophylline: Another methylxanthine derivative used as a bronchodilator.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Bamiphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness of Doxofylline-d4
Doxofylline-d4 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies Compared to theophylline, doxofylline has a better safety profile and fewer side effects It does not significantly interact with adenosine receptors, reducing the risk of cardiac and central nervous system side effects
特性
CAS番号 |
1346599-13-0 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
270.281 |
IUPAC名 |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
InChIキー |
HWXIGFIVGWUZAO-KHORGVISSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
同義語 |
7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione-d4; _x000B_7-[1,3-(Dioxolan-d4)-2-ylmethyl)]theophylline; 2-(7’-Theophyllinemethyl)-1,3-_x000B_dioxolane-d4; ABC 12/3-d4; ABC 1213-d4; Ansimar-d4; Dioxyfilline-d4; Doxophylline-d4; Maxivent |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)


![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)


![2-Chloro-6-methyl-4-[(4-methoxyphenyl)methoxy]benzenamine](/img/structure/B584227.png)
